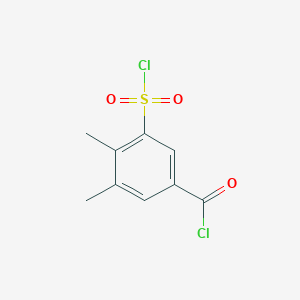
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy and Cancer Treatment
Thiazole derivatives, such as the ones explored in the study by Pişkin, Canpolat, and Öztürk (2020), demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. The research presents new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with novel benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit excellent properties as photosensitizers for PDT, showcasing good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Thiazole derivatives have been reported to possess broad antimicrobial activities. A study highlights the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) benzamide derivatives, which were found to have significant activity against various gram-positive and gram-negative bacteria, as well as fungal species. The presence of electron-donating groups on the phenyl ring of thiazole derivatives enhances their antimicrobial potency, indicating the structural influence on activity (Chawla, 2016).
Enzyme Inhibition and Neuroprotective Activity
Compounds with thiazole cores have shown promise in enzyme inhibition and neuroprotective activities, suggesting their potential in treating neurological conditions. For instance, 5-aroylindolyl-substituted hydroxamic acids with thiazole moieties exhibit selective inhibition against histone deacetylase 6 (HDAC6), ameliorating Alzheimer's disease phenotypes. These compounds not only decrease the phosphorylation and aggregation of tau proteins but also exhibit neuroprotective activity through ubiquitination, making them potential therapeutic agents for Alzheimer's disease (Lee et al., 2018).
Analytical Chemistry Applications
In the field of analytical chemistry, thiazole derivatives have been utilized as components in the development of sophisticated analytical methods. For example, the validation of an HPLC method for the simultaneous and quantitative determination of UV-filters in cosmetics involves the use of specific organic UV-filters, demonstrating the application of thiazole and its derivatives in analytical methodologies (Nyeborg et al., 2010).
Nematicidal Activity
Recent studies have also explored the nematicidal activities of thiazole derivatives, showcasing their potential in agricultural science. A novel series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups demonstrated significant nematocidal activity, offering a new avenue for the development of nematicides with enhanced selectivity and potency (Liu et al., 2022).
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-26(14-19-4-3-13-31-19)33(28,29)20-11-7-17(8-12-20)22(27)25-23-24-21(15-32-23)16-5-9-18(30-2)10-6-16/h5-12,15,19H,3-4,13-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXLTGAWDONKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

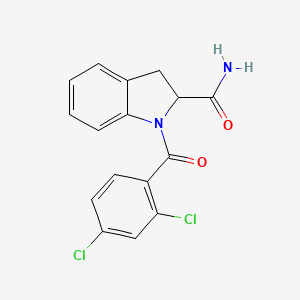
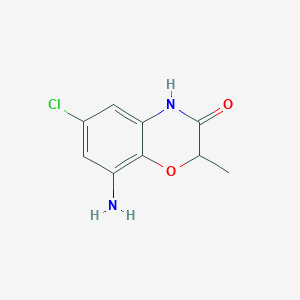
![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/no-structure.png)
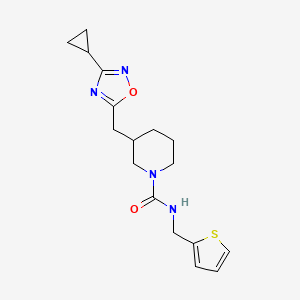
![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2714165.png)
![Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2714167.png)
![7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2714168.png)
![2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B2714169.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2714171.png)
![7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714172.png)
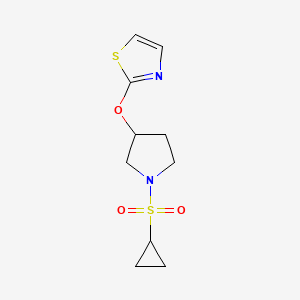

![(3As,5S,6aS)-4-(2-chloroacetyl)-N-cyclopropyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxamide](/img/structure/B2714177.png)
